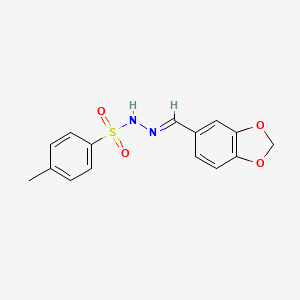
3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound belongs to a class of substances that are of significant interest in organic chemistry due to their structural features and reactivity. These compounds are often studied for their unique properties and potential applications in various fields, excluding drug use and dosage, and side effects.
Synthesis Analysis
The synthesis involves multiple steps, starting from specific precursors to obtain the desired product. For instance, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes have been synthesized and characterized, which showcases the methods employed in synthesizing such complex molecules. These processes often involve nucleophilic substitution reactions and the use of various reagents and conditions to achieve the final product (Balachander & Manimekalai, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is analyzed through various spectroscopic methods. For example, the crystal structures and DFT optimized geometries of similar oxime ether derivatives provide insights into their molecular configurations and electronic structures (Dey et al., 2017). These analyses help understand the conformational preferences and the electronic distribution within the molecule.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Three Oxime Ether Derivatives : A study by Dey et al. (2017) focused on the synthesis and crystallographic analysis of three oxime ether derivatives, exploring their electronic structures and molecular electrostatic potentials. Such research lays the groundwork for understanding the structural and electronic properties of complex oxime ethers, which could be relevant to the synthesis and application of "3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime" in various fields, including material science and organic synthesis (Dey, Praveena, Pal, & Mukherjee, 2017).
Antimicrobial and Antifungal Applications
Esters of 3-ethoxy-4-hydroxybenzaldehyde Oxime : Ahluwalia et al. (2017) synthesized a series of oxime esters evaluated for their antifungal and antibacterial activities. Compounds with medium-length alkyl chains showed greater activity, highlighting the potential of oxime derivatives in developing new antimicrobial agents (Ahluwalia, Kumar, Rana, Singh, Sati, Walia, & Garg, 2017).
Antioxidant, Antimicrobial, and Anticancer Properties
2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives : Konuş et al. (2019) explored the synthesis of benzaldehyde derivatives and evaluated their antioxidant, antimicrobial, and anticancer properties. These findings suggest that such compounds could serve as potential candidates for further pharmaceutical research, including the compound of interest (Konuş, Aydemir, Yılmaz, Kıvrak, Kizildogan, & Arpaci, 2019).
Material Science and Chemical Synthesis
Selective Ortho-Bromination : Dubost et al. (2011) described a methodology for the selective ortho-bromination of benzaldoximes, leading to the synthesis of 2-bromobenzaldehydes. This technique could potentially be applied to the synthesis of "3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime," demonstrating its relevance in synthesizing and modifying organic compounds for various applications (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(NE)-N-[(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-5-17-12-10(13)6-9(8-14-15)7-11(12)16-4-2/h1,6-8,15H,4-5H2,2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUSWORHPFXRBR-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)Br)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)
![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)
![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)
![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)
